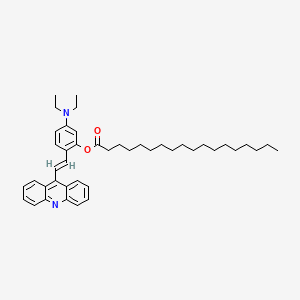
Chromoionophore XIV
Übersicht
Beschreibung
Chromoionophore XIV, also known as 2-[2-(9-Acridinyl)vinyl]-5-(diethylamino)phenyl stearate, is a lipophilic pH indicator used in ion-selective optodes. These optodes are a type of optical sensor that can detect specific ions in a sample by changing their optical properties. This compound is particularly useful due to its high selectivity and sensitivity for calcium ions, making it a valuable tool in various analytical and bioanalytical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chromoionophore XIV involves several steps, starting with the preparation of the acridine derivative. The key steps include:
Synthesis of Acridine Derivative: The acridine derivative is synthesized through a series of reactions involving the condensation of 9-chloroacridine with an appropriate aldehyde.
Vinylation: The acridine derivative is then subjected to a vinylation reaction to introduce the vinyl group.
Stearate Ester Formation: The final step involves the esterification of the vinylated acridine derivative with stearic acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the acridine derivative and subsequent vinylation.
Purification: The crude product is purified using techniques such as recrystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and performance in optode applications.
Analyse Chemischer Reaktionen
Types of Reactions
Chromoionophore XIV undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its optical properties.
Reduction: Reduction reactions can also alter the optical characteristics of this compound.
Substitution: The vinyl group in this compound can undergo substitution reactions, which can be used to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
Chromoionophore XIV has a wide range of scientific research applications, including:
Chemistry: Used in the development of ion-selective optodes for detecting specific ions in complex samples.
Biology: Employed in intracellular imaging to monitor ion concentrations within cells.
Medicine: Utilized in diagnostic assays to detect ion imbalances in biological fluids.
Wirkmechanismus
Chromoionophore XIV functions as a pH indicator by changing its optical properties in response to ion concentration changes. The mechanism involves:
Ion Recognition: The ionophore in the optode selectively binds to the target ion.
Optical Signal Transduction: The binding event causes a change in the hydrogen ion concentration, which is detected by the chromoionophore.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromoionophore XI: Used in anion-selective optodes.
Chromoionophore I: Employed in cation-selective optodes.
Chromoionophore IV: Sensitive to amine groups.
Uniqueness
Chromoionophore XIV is unique due to its high selectivity and sensitivity for calcium ions, which makes it particularly valuable in applications requiring precise ion detection. Its lipophilic nature also allows it to be embedded in various polymer matrices, enhancing its versatility .
Eigenschaften
IUPAC Name |
[2-[(E)-2-acridin-9-ylethenyl]-5-(diethylamino)phenyl] octadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N2O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29-43(46)47-42-34-36(45(5-2)6-3)32-30-35(42)31-33-37-38-25-21-23-27-40(38)44-41-28-24-22-26-39(37)41/h21-28,30-34H,4-20,29H2,1-3H3/b33-31+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPMDBGEVFDTLR-QOSDPKFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=C(C=CC(=C1)N(CC)CC)C=CC2=C3C=CC=CC3=NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=C(C=CC(=C1)N(CC)CC)/C=C/C2=C3C=CC=CC3=NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585006 | |
| Record name | 2-[(E)-2-(Acridin-9-yl)ethenyl]-5-(diethylamino)phenyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251109-61-2 | |
| Record name | 2-[(E)-2-(Acridin-9-yl)ethenyl]-5-(diethylamino)phenyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


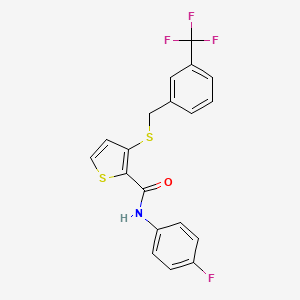

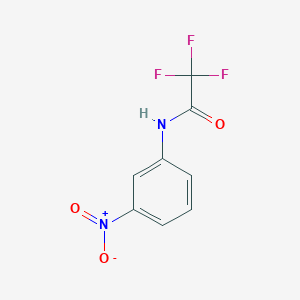
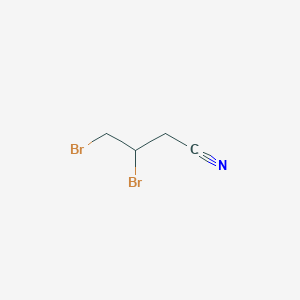
![3-[(4-nitrobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B3119396.png)
![Methyl 2-({2-[(4-methoxyanilino)carbonyl]-3-thienyl}sulfanyl)acetate](/img/structure/B3119398.png)
![Methyl 2-[(2-{[4-(trifluoromethoxy)anilino]carbonyl}-3-thienyl)sulfonyl]acetate](/img/structure/B3119406.png)
![Methyl 4-chloro-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylate](/img/structure/B3119426.png)
![ethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B3119433.png)
![7-Bromopyrrolo[1,2-c]pyrimidine](/img/structure/B3119434.png)
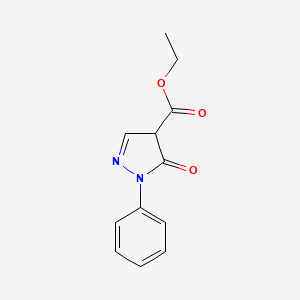
![Methyl 6-oxo-2-[2-(2-pyridinylsulfanyl)acetyl]hexahydro-4-pyridazinecarboxylate](/img/structure/B3119447.png)
![N-(4-chlorophenyl)-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxamide](/img/structure/B3119453.png)
![N-[3-(dimethylamino)-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B3119460.png)
